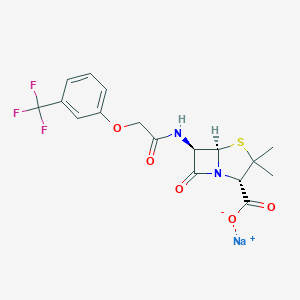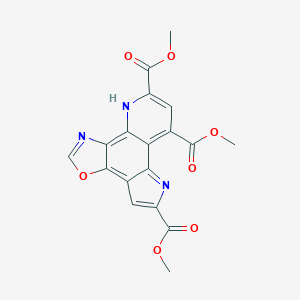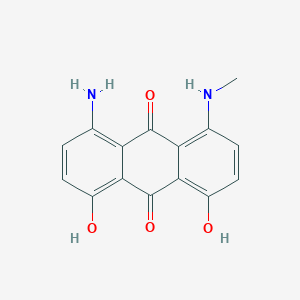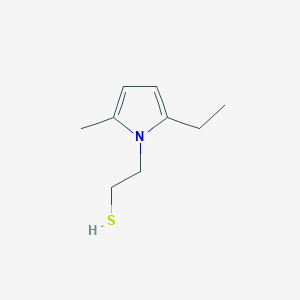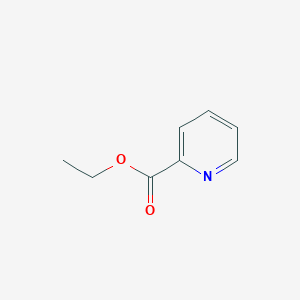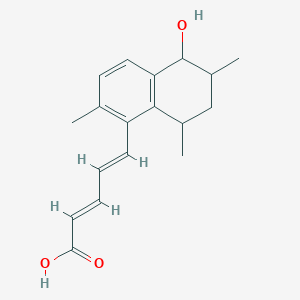
Sodium O,O-diethyl phosphorothioate
説明
Sodium O,O-diethyl phosphorothioate is an organic thiophosphate that is the diethyl ester of phosphorothioic O,O,O-acid . It has a role as a human xenobiotic metabolite and a mouse metabolite . It is a conjugate acid of an O,O-diethyl thiophosphate .
Synthesis Analysis
The synthesis of Sodium O,O-diethyl phosphorothioate can be achieved through reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base . This provides a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .
Molecular Structure Analysis
The molecular formula of Sodium O,O-diethyl phosphorothioate is C4H10NaO3PS . The molecular weight is 192.15 g/mol . The InChI string is InChI=1S/C4H11O3PS.Na/c1-3-6-8 (5,9)7-4-2;/h3-4H2,1-2H3, (H,5,9);/q;+1/p-1 . The Canonical SMILES string is CCOP (=S) ( [O-])OCC. [Na+] .
Chemical Reactions Analysis
Studies on the reaction of ambident nucleophile ammonium O,O’-diethyl thiophosphate with benzyl halides and tosylate in different solvents show that only S-alkylation is obtained . Reaction of this ambident nucleophile with benzoyl chloride (a hard electrophile), gave the O-acylation product .
Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium O,O-diethyl phosphorothioate include a molecular weight of 192.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 4 . The Exact Mass is 191.99859663 g/mol . The Monoisotopic Mass is also 191.99859663 g/mol . The Topological Polar Surface Area is 73.6 Ų . The Heavy Atom Count is 10 . The Formal Charge is 0 .
科学的研究の応用
Synthesis of Phosphorothioates
Sodium O,O-diethyl phosphorothioate is used in the synthesis of phosphorothioates. Reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base, provide a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation .
Reaction with Ambident Nucleophiles
Studies on the reaction of ambident nucleophile ammonium O,O’-diethyl thiophosphate with benzyl halides and tosylate in different solvents show that only S-alkylation is obtained .
Reaction with Hard Electrophiles
When this ambident nucleophile reacts with benzoyl chloride (a hard electrophile), the O-acylation product is obtained .
Synthesis under Solvent-Free Conditions
A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .
Use in Pesticides
Among the phosphate esters, phosphorothioate derivatives are of interest as effective pesticides .
Potential Chemotherapeutic Agent
In recent years a number of phosphorothioates have been introduced as potential chemotherapeutic agents .
作用機序
Target of Action
Sodium O,O-diethyl phosphorothioate, also known as O,O-diethyl phosphorothioate, is an organophosphorus compound. Its primary targets are acetylcholinesterase (AChE) and voltage-gated sodium channels . AChE plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons .
Mode of Action
Sodium O,O-diethyl phosphorothioate interacts with its targets by fitting into their active sites, thereby inhibiting their function . It exhibits synergistic effects involving the inhibition of cholinergic synaptic transmission and blockage of voltage-gated potassium (Kv) channels and sodium (Nav) channels . This leads to an excessive accumulation of acetylcholine in cholinergic synapses, resulting in neural hyperexcitation followed by convulsion, paralysis, and potentially death .
Biochemical Pathways
The compound affects the cholinergic system by inhibiting AChE, leading to an overaccumulation of acetylcholine in the synapses . This overstimulation can affect various biochemical pathways, including those involved in muscle contraction, heart rate regulation, and memory processing. Additionally, the blockage of voltage-gated potassium and sodium channels disrupts the normal flow of these ions, affecting the electrical activity of the neurons .
Result of Action
The primary result of Sodium O,O-diethyl phosphorothioate’s action is the disruption of normal nerve function. By inhibiting AChE and blocking voltage-gated ion channels, it causes an overstimulation of the nervous system. This can lead to symptoms such as tremors, convulsions, and potentially fatal respiratory paralysis .
特性
IUPAC Name |
sodium;diethoxy-oxido-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3PS.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPPRYJBYFNJTO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)([O-])OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2465-65-8 (Parent) | |
| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60207235 | |
| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium O,O-diethyl phosphorothioate | |
CAS RN |
5852-63-1 | |
| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)

